Formamide vs. Acetamide N-Protection for Benzodiazepine Synthesis
Direct formylation of 2‑amino‑5‑chlorobenzophenone (100 g, 0.43 mol) with refluxing formic acid furnishes the target formamide in 93 % isolated yield (103.5 g) after recrystallisation [REFS‑1]. In contrast, acetylation of the same amine with acetyl chloride or acetic anhydride/polyphosphoric acid typically yields the corresponding acetamide (CAS 13788‑59‑5) in the range of 60–85 % under comparable batch conditions, with reported yields seldom exceeding 85 % [REFS‑2]. The 8–33 absolute percentage‑point yield advantage of the formamide route translates directly to lower raw‑material cost per kilogram of isolated intermediate.
| Evidence Dimension | Isolated yield of N‑acylation product from 2‑amino‑5‑chlorobenzophenone |
|---|---|
| Target Compound Data | 93 % (103.5 g from 100 g amine) |
| Comparator Or Baseline | N‑(2‑Benzoyl‑4‑chlorophenyl)acetamide: ≤ 85 % under batch acylation |
| Quantified Difference | ≥ 8 absolute percentage‑point yield advantage |
| Conditions | Reflux in formic acid (1–1.5 h) vs. acetyl chloride or acetic anhydride/polyphosphoric acid |
Why This Matters
Higher yield per synthesis batch reduces the cost‑per‑gram of the advanced intermediate for procurement managers sourcing multi‑kilogram campaigns.
